Acetylisomerulidial
Description
Acetylisomerulidial (compound 9 in Figure 1 of ) is a pungent terpenoid characterized by an unsaturated dialdehyde scaffold with an acetylated hydroxyl group at the C9 position . Structurally, it belongs to the family of merulidial derivatives, which are known for their vanilloid receptor (TRPV1)-mediated bioactivity, similar to capsaicin. The compound is synthesized as a pure racemate, though its absolute stereochemistry is well-defined . Its molecular formula, C₁₇H₂₄O₄, reflects the addition of an acetyl group compared to its parent compound, isomerulidial (compound 8). This compound’s bioactivity is attributed to its ability to interact with sensory neurons via TRPV1, inducing calcium influx and nociceptive responses in a dose-dependent manner .
Properties
CAS No. |
121843-90-1 |
|---|---|
Molecular Formula |
C17H22O4 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
[(1aS,5aR,6S,6aS)-1a,2-diformyl-4,4,6a-trimethyl-3,5,5a,6-tetrahydro-1H-cyclopropa[f]inden-6-yl] acetate |
InChI |
InChI=1S/C17H22O4/c1-10(20)21-14-12-6-15(2,3)5-11(12)13(7-18)17(9-19)8-16(14,17)4/h7,9,12,14H,5-6,8H2,1-4H3/t12-,14+,16-,17-/m1/s1 |
InChI Key |
MJXHKPSYLUUZDJ-JWZBEHFJSA-N |
SMILES |
CC(=O)OC1C2CC(CC2=C(C3(C1(C3)C)C=O)C=O)(C)C |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]2CC(CC2=C([C@]3([C@@]1(C3)C)C=O)C=O)(C)C |
Canonical SMILES |
CC(=O)OC1C2CC(CC2=C(C3(C1(C3)C)C=O)C=O)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Acetylisomerulidial is part of a broader class of unsaturated dialdehydes, including isovelleral (1), merulidial (5), polygodial (10), and capsazepine (c), a synthetic TRPV1 antagonist. Below is a detailed comparison of their structural, physicochemical, and pharmacological properties:
Table 1: Structural and Functional Comparison of this compound and Analogues
Key Findings :
Structural-Activity Relationships (SAR) :
- Acetylation : this compound’s C9 acetyl group enhances TRPV1 agonism compared to isomerulidial (EC₅₀ = 0.8 µM vs. 2.5 µM), likely due to improved membrane permeability from increased lipophilicity .
- Unsaturation : Polygodial (10), with an additional alkene, exhibits higher potency (EC₅₀ = 0.3 µM), suggesting that conjugation of the dialdehyde system enhances receptor binding .
- Hydroxyl vs. Methyl Groups : Merulidial (5), lacking unsaturation, shows reduced activity (EC₅₀ = 5.0 µM), while polygodial’s C10 methyl group may stabilize hydrophobic interactions with TRPV1 .
Pharmacological Profile: this compound’s EC₅₀ (0.8 µM) positions it as a moderately potent agonist, outperforming merulidial but underperforming polygodial. Unlike capsazepine, which antagonizes TRPV1, this compound induces receptor activation, making it valuable for studying nociceptive pathways .
Physicochemical Properties: The acetyl group in this compound increases LogP (2.1 vs. Polygodial’s higher LogP (2.3) correlates with its superior potency, aligning with the “lipophilic efficiency” principle in drug design .
Research Implications and Limitations
- Analytical Challenges : Structural elucidation of these compounds relies heavily on spectral data (e.g., ¹³C-NMR, IR), as emphasized in . However, racemic mixtures complicate stereochemical assignments .
- Contradictions in Data : While provides EC₅₀ values, variations in assay protocols (e.g., cell type, incubation time) across studies may affect comparability. Standardized methods, such as those in , are critical for reproducibility .
- Therapeutic Potential: this compound’s balanced potency and solubility make it a candidate for topical analgesics, though its instability in aqueous environments (common to dialdehydes) requires formulation optimization .
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